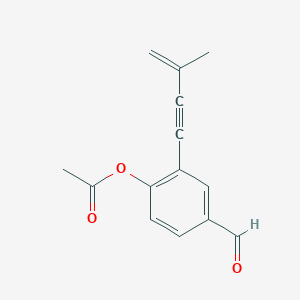
N-Acetyl-3-(nitrosulfanyl)-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-3-(nitrosulfanyl)-L-valine: is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a nitrosulfanyl group, and the amino acid L-valine. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-(nitrosulfanyl)-L-valine typically involves the acetylation of L-valine followed by the introduction of the nitrosulfanyl group. The acetylation can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The nitrosulfanyl group can be introduced through a reaction with nitrosyl chloride or other nitrosating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation and nitrosation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-3-(nitrosulfanyl)-L-valine undergoes various chemical reactions, including:
Oxidation: The nitrosulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The nitrosulfanyl group can be reduced to form thiol derivatives.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation reagents like acetic anhydride and acetyl chloride are employed.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various acylated derivatives.
Scientific Research Applications
N-Acetyl-3-(nitrosulfanyl)-L-valine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-3-(nitrosulfanyl)-L-valine involves its interaction with various molecular targets and pathways. The nitrosulfanyl group can release nitric oxide, which is a signaling molecule involved in various physiological processes. The acetyl group can modulate the activity of enzymes and proteins by acetylation. The L-valine moiety can interact with amino acid transporters and receptors, influencing cellular uptake and metabolism.
Comparison with Similar Compounds
N-Acetyl-3-methylhistidine: An acetylated derivative of 3-methylhistidine with similar acetylation properties.
N-Acetyl-3,5-diaryl-2-pyrazolines: Compounds with acetyl groups and aromatic rings, used in cancer research.
N-Acylphenylalanine: A compound with an acyl group and the amino acid phenylalanine, studied for its biological activities.
Uniqueness: N-Acetyl-3-(nitrosulfanyl)-L-valine is unique due to the presence of the nitrosulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other acetylated amino acids and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
168207-37-2 |
|---|---|
Molecular Formula |
C7H12N2O5S |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-methyl-3-nitrosulfanylbutanoic acid |
InChI |
InChI=1S/C7H12N2O5S/c1-4(10)8-5(6(11)12)7(2,3)15-9(13)14/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m1/s1 |
InChI Key |
GTMKBVNAJMQYKF-RXMQYKEDSA-N |
Isomeric SMILES |
CC(=O)N[C@H](C(=O)O)C(C)(C)S[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)S[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-(Bromomethyl)-N-tert-butoxy[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12557858.png)
![Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B12557862.png)
![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12557868.png)
![4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine](/img/structure/B12557875.png)
![6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine](/img/structure/B12557880.png)
![(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine](/img/structure/B12557897.png)




![6,6'-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2'-bipyridine](/img/structure/B12557934.png)
![9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane](/img/structure/B12557952.png)
